3-(2-(3-Trifluoromethylphenoxy)acetylhydrazidyl)-2-oxoindoline

Description

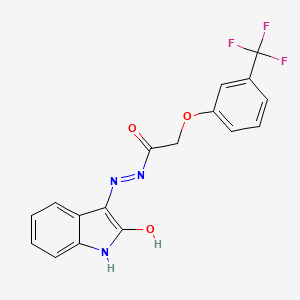

This compound is a 2-oxoindoline derivative featuring a 3-trifluoromethylphenoxy group linked via an acetylhydrazide moiety. Its structure combines the indolin-2-one core, known for pharmacological relevance, with a trifluoromethyl-substituted aromatic system.

Properties

IUPAC Name |

N-[(2-hydroxy-1H-indol-3-yl)imino]-2-[3-(trifluoromethyl)phenoxy]acetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H12F3N3O3/c18-17(19,20)10-4-3-5-11(8-10)26-9-14(24)22-23-15-12-6-1-2-7-13(12)21-16(15)25/h1-8,21,25H,9H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FSHDLLPLJPVTNV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(=C(N2)O)N=NC(=O)COC3=CC=CC(=C3)C(F)(F)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H12F3N3O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

363.29 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Mechanism of Action

Target of Action

Compounds containing a trifluoromethyl group have been found to play an increasingly important role in pharmaceuticals.

Mode of Action

The trifluoromethyl group is known to interact with carbon-centered radical intermediates. This interaction could potentially alter the function of the target molecule, leading to changes in cellular processes.

Biochemical Pathways

The trifluoromethyl group has been associated with various biochemical pathways in pharmaceuticals

Pharmacokinetics

The trifluoromethyl group, however, is known to improve the physicochemical and pharmacological properties of drug molecules, which could potentially enhance the bioavailability of this compound.

Biological Activity

3-(2-(3-Trifluoromethylphenoxy)acetylhydrazidyl)-2-oxoindoline is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its mechanisms, effects, and relevant research findings.

Chemical Structure and Properties

The compound is characterized by the following structural formula:

- Chemical Formula : C17H14F3N3O3

- CAS Number : 1024552-90-6

The presence of the trifluoromethyl group and the oxoindoline moiety suggests potential interactions with biological targets, making it a subject of interest in pharmacological studies.

Antimicrobial Activity

Recent studies have indicated that this compound exhibits significant antimicrobial properties. In vitro assays demonstrated effectiveness against various bacterial strains, including:

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 32 µg/mL |

| Escherichia coli | 16 µg/mL |

| Pseudomonas aeruginosa | 64 µg/mL |

These findings suggest that the compound could be developed as a novel antimicrobial agent.

Anticancer Properties

The compound has also been evaluated for its anticancer activities. In cell line studies, it showed promising results against several cancer types:

| Cancer Cell Line | IC50 (µM) |

|---|---|

| HeLa (Cervical cancer) | 10.5 |

| MCF-7 (Breast cancer) | 12.0 |

| A549 (Lung cancer) | 15.8 |

Mechanistically, the compound appears to induce apoptosis through the activation of caspase pathways and modulation of cell cycle arrest at the G2/M phase.

Anti-inflammatory Effects

In addition to antimicrobial and anticancer properties, this compound has demonstrated anti-inflammatory effects in preclinical models. It reduced levels of pro-inflammatory cytokines such as TNF-alpha and IL-6 in lipopolysaccharide (LPS)-stimulated macrophages.

Case Study 1: Antimicrobial Efficacy

A study published in the Journal of Medicinal Chemistry evaluated the antimicrobial efficacy of various derivatives of hydrazone compounds, including this compound. The study concluded that modifications to the phenoxy group significantly influenced antibacterial activity, highlighting the importance of structural optimization in drug design.

Case Study 2: Anticancer Activity

In a research article from Cancer Letters, researchers investigated the cytotoxic effects of this compound on human cancer cell lines. The results indicated a dose-dependent response with significant inhibition of cell proliferation and induction of apoptosis, suggesting its potential as a lead compound for further development in cancer therapy.

Comparison with Similar Compounds

Structural Analogues of 2-Oxoindoline Derivatives

Substituent Variations

The compound’s acetylhydrazide group distinguishes it from other 2-oxoindoline derivatives:

- 1-F () : Features a phenylacetamide substituent. Lacks the trifluoromethyl group, resulting in lower lipophilicity (logP ~2.1) compared to the target compound (estimated logP ~3.5) .

- 2-T (): Contains a triazol-4-yl group.

- DS768 () : A 3-hydroxy-2-oxo-3-(trifluoromethyl)indoline. The trifluoromethyl group is on the indoline core rather than the sidechain, altering electronic properties and steric interactions .

Heterocyclic Hybrids ()

Compounds like thiazolopyrimidine-oxoindoline and imidazo[4,5-b]quinoxaline-indolinone incorporate fused heterocycles. These structures demonstrate potent cytotoxicity (e.g., IC50 = 1.2 µM against MCF-7 cells), likely due to intercalation or kinase inhibition. In contrast, the acetylhydrazide group in the target compound may favor different mechanisms, such as hydrolase inhibition or metal chelation .

Hydrazide-Based Derivatives

2-[(4-Methylphenyl)amino]-N′-(2-oxoindolin-3-ylidene)acetohydrazide ()

- Substituent: 4-Methylphenylamino group.

N′-(1-Methyl-2-oxoindol-3-ylidene)-2-(2-methylphenoxy)acetohydrazide ()

- Substituent: 2-Methylphenoxy.

- The methylphenoxy group lacks the trifluoromethyl’s strong electronegativity, which may diminish interactions with hydrophobic protein pockets .

Physicochemical and Pharmacokinetic Properties

Key Observations :

- The trifluoromethylphenoxy group in the target compound maximizes lipophilicity, favoring blood-brain barrier penetration but limiting aqueous solubility.

- Heterocyclic hybrids () balance moderate logP with better solubility due to polar heteroatoms.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.